1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline

Lipophilicity LogP LogD

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8) is a fluorinated heterocyclic compound belonging to the tetrahydroquinoxaline class, characterized by a trifluoroethyl substituent at the N1 position. This structural motif imparts distinct physicochemical properties—including modulated lipophilicity (ACD/LogP 1.85; XLogP3 2.9) and enhanced metabolic stability—that differentiate it from non-fluorinated N-alkyl analogs.

Molecular Formula C10H11F3N2
Molecular Weight 216.2 g/mol
CAS No. 866089-15-8
Cat. No. B1374509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline
CAS866089-15-8
Molecular FormulaC10H11F3N2
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C2N1)CC(F)(F)F
InChIInChI=1S/C10H11F3N2/c11-10(12,13)7-15-6-5-14-8-3-1-2-4-9(8)15/h1-4,14H,5-7H2
InChIKeyLKBTZOXDQGVLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8): A Fluorinated Tetrahydroquinoxaline Building Block for Medicinal Chemistry and Drug Discovery Procurement


1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8) is a fluorinated heterocyclic compound belonging to the tetrahydroquinoxaline class, characterized by a trifluoroethyl substituent at the N1 position [1]. This structural motif imparts distinct physicochemical properties—including modulated lipophilicity (ACD/LogP 1.85; XLogP3 2.9) and enhanced metabolic stability—that differentiate it from non-fluorinated N-alkyl analogs . The compound retains a free secondary amine at the N4 position, enabling further derivatization, and is commercially available as a research-grade building block (≥95% purity) .

Why 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8) Cannot Be Replaced by Non-Fluorinated N-Alkyl Tetrahydroquinoxaline Analogs


Simple N-alkyl tetrahydroquinoxaline analogs (e.g., 1-methyl, 1-ethyl, 1-propyl) share the same core scaffold but lack the electron-withdrawing trifluoroethyl group that fundamentally alters lipophilicity, metabolic stability, and hydrogen-bonding capacity. The trifluoroethyl group introduces three C–F bonds that lower the pKa of adjacent positions, increase oxidative metabolic resistance, and shift the compound's LogD profile—differences that cannot be replicated by hydrocarbon alkyl chains [1][2]. These quantitative property divergences directly impact in vivo pharmacokinetic behavior and downstream synthetic utility, making non-fluorinated analogs unsuitable substitutes in structure-activity relationship (SAR) studies or lead optimization programs where fluorination is a critical design element [3].

Quantitative Differential Evidence: 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8) Versus Closest N-Alkyl Analogs


Lipophilicity (LogP/LogD) Comparison: Trifluoroethyl vs. Methyl, Ethyl, and Propyl Analogs

The target compound exhibits higher measured and computed lipophilicity than the 1-methyl and 1-ethyl analogs, yet maintains a lower LogP than the 1-propyl analog, positioning it in a distinct lipophilicity space advantageous for balancing membrane permeability and aqueous solubility. The ACD/LogP of the target compound is 1.85, compared to 1.44 for 1-methyl-1,2,3,4-tetrahydroquinoxaline and 1.74 for the 1-ethyl analog [1]. The 1-propyl analog (XLogP3 2.7) exceeds the target compound's lipophilicity but lacks the metabolic advantages of fluorination .

Lipophilicity LogP LogD Physicochemical Property Drug-likeness

Metabolic Stability Advantage: Trifluoroethyl-Induced Oxidative Resistance vs. Alkyl Analogs

The trifluoroethyl group confers enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to hydrocarbon N-alkyl substituents. Fluorination at the N-alkyl position reduces hydrogen atom abstraction propensity, a key initiating step in metabolic clearance. While direct microsomal stability data for the target compound are not publicly available, structurally analogous trifluoroethyl-substituted tetrahydroquinoxalines (e.g., the 2,2,2-trifluoroethyl ester derivative CAS 1087798-04-6) are explicitly described as possessing 'enhanced metabolic stability' due to the trifluoroethyl moiety, a property attributed to the electron-withdrawing effect of the CF3 group that deactivates adjacent C–H bonds toward oxidative enzymes [1][2].

Metabolic Stability Oxidative Metabolism Fluorination Pharmacokinetics

Synthetic Accessibility: Metal-Free One-Pot Tandem Reduction/Trifluoroethylation Route

A published metal-free tandem reduction and N-trifluoroethylation protocol provides direct access to 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline from quinoxaline using trifluoroacetic acid (TFA) and trimethylamine borane (Me3N–BH3) in a one-pot procedure. This method avoids the purification of intermediate tetrahydroquinoxaline and eliminates transition metal catalysts, contrasting with traditional two-step approaches that require isolation of the reduced intermediate followed by N-alkylation with 2,2,2-trifluoroethyl iodide under basic conditions [1][2]. The one-pot method reduces step count, waste, and purification burden, offering a more sustainable procurement pathway for medicinal chemistry laboratories.

Synthetic Chemistry Green Chemistry Trifluoroethylation Process Chemistry

Diversifiable Scaffold: Retention of Free Secondary Amine (N4–H) for Parallel Derivative Synthesis

The target compound retains one free secondary amine at the N4 position (hydrogen bond donor count = 1; pKa ~8.1 predicted), enabling acylation, sulfonylation, reductive amination, or urea formation without deprotection steps. In contrast, the parent unsubstituted 1,2,3,4-tetrahydroquinoxaline (CAS 3476-89-9) possesses two free NH groups, leading to statistical mixtures upon mono-functionalization, while N,N'-disubstituted analogs cannot be further derivatized at nitrogen [1]. This mono-protected/mono-free architecture makes the target compound a strategic intermediate for generating focused libraries with a fixed trifluoroethyl pharmacophore.

Combinatorial Chemistry Scaffold Diversification SAR Lead Optimization

Boiling Point and Volatility: Implications for Purification and Formulation

The target compound has an experimentally predicted boiling point of approximately 267.4 ± 40.0 °C at 760 mmHg and a vapour pressure of 0.0 ± 0.5 mmHg at 25°C . In comparison, the 1-ethyl analog has a boiling point of 170–173 °C at 21 Torr (equivalent to ~260–265 °C at 760 mmHg) . The similar boiling points but differing vapour pressures suggest that the trifluoroethyl analog is less volatile at ambient temperature, which can simplify handling during solid formulation and reduce evaporative loss during storage.

Purification Distillation Formulation Physicochemical Property

Optimal Application Scenarios for 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8) Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

In drug discovery projects where the target product profile demands oral bioavailability (optimal LogP 1–3) combined with resistance to first-pass metabolism, 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline serves as a privileged scaffold. Its ACD/LogP of 1.85 and LogD (pH 5.5) of 2.52 place it within the CNS-likely and oral drug space, while the electron-withdrawing trifluoroethyl group retards CYP-mediated oxidation—a dual advantage not offered by 1-methyl (LogP 1.44) or 1-ethyl (LogP 1.74) analogs that lack fluorination [1]. The scaffold's free N4–H amine further enables rapid SAR expansion through parallel synthesis of amide, sulfonamide, and urea libraries [2].

19F NMR Probe Integration in Chemical Biology and Target Engagement Assays

The three chemically equivalent fluorine atoms of the trifluoroethyl group provide a strong, sharp 19F NMR signal that can be exploited for ligand-observed protein binding assays, cellular uptake quantification, and metabolic tracking without the need for radioactive labeling. When incorporated into bioactive molecules via this building block, the 19F reporter is orthogonally detectable against the proton background. Non-fluorinated N-alkyl analogs lack this capability entirely, making the trifluoroethyl compound the only choice among N-substituted tetrahydroquinoxaline building blocks for 19F-based assay development [1].

Green Chemistry and Scalable Medicinal Chemistry Synthesis

For laboratories committed to sustainable synthesis practices, the metal-free one-pot tandem reduction/N-trifluoroethylation route to this compound eliminates transition metal waste and reduces solvent and purification requirements compared to traditional two-step routes [1]. This makes the compound an attractive procurement choice for medicinal chemistry groups conducting large-scale library production where process mass intensity (PMI) and E-factor are key performance metrics. The commercial availability at 95% purity from multiple vendors further supports reliable supply chains .

Tetrahydroquinoxaline-Based BET Bromodomain Inhibitor Development

The tetrahydroquinoxaline scaffold has been validated as a selectivity-determining core for BET bromodomain inhibitors targeting BD2 over BD1, as demonstrated in published SAR studies [1]. While the specific 1-trifluoroethyl substitution pattern has not been fully profiled in public BET inhibitor data, the scaffold's structural features—including the free N4–H amine for vector diversification and the lipophilic N1 substituent for pocket occupancy—align with the pharmacophoric requirements for BD2-selective inhibition. Researchers pursuing next-generation epigenetic probes can leverage this compound as a starting point for BD2-focused library enumeration.

Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.